molecular formula C12H9ClN2O3S B2697185 N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-49-5

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2697185
CAS No.: 864937-49-5
M. Wt: 296.73
InChI Key: DRHBEICTENEBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound composed of a 6-chlorobenzo[d]thiazole moiety linked to a 5,6-dihydro-1,4-dioxine ring system via a carboxamide bridge. This structure places it within a class of benzothiazole derivatives that are of significant interest in medicinal chemistry for the development of new antimicrobial agents . Compounds featuring the N-(6-chlorobenzo[d]thiazol-2-yl) group have demonstrated promising in vitro antimicrobial properties in scientific research . These derivatives have shown moderate to good inhibitory activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , as well as various fungal strains . The primary research value of this chemical scaffold lies in its potential to inhibit key bacterial enzymes. Related benzothiazole compounds have been explored as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential, validated antibacterial targets . Other studies on benzothiazole-sulfonamide hybrids indicate potential for inhibition of the dihydropteroate synthase (DHPS) enzyme, a target for antimicrobial agents . Researchers utilize this compound and its analogs as a key intermediate or pharmacophore in hit-to-lead optimization campaigns aimed at improving antibacterial potency, solubility, and other ADMET properties . It serves as a valuable building block for synthesizing more complex molecules for screening against antibiotic-resistant pathogens. This product is intended for non-human research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c13-7-1-2-8-10(5-7)19-12(14-8)15-11(16)9-6-17-3-4-18-9/h1-2,5-6H,3-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHBEICTENEBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the reaction of 6-chlorobenzo[d]thiazole with appropriate reagents to introduce the dioxine and carboxamide functionalities. One common method involves the use of phosphorus oxychloride as a solvent and catalyst, with the reaction being carried out under reflux conditions for an extended period .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different substituents on the benzothiazole ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure characterized by a chlorobenzo[d]thiazole moiety and a dioxine ring. Its molecular formula is C18H16ClN3O3SC_{18}H_{16}ClN_{3}O_{3}S, with a molecular weight of approximately 389.9 g/mol. The presence of both dioxine and thiazole functionalities contributes to its distinct biological properties.

Anticancer Properties

Research has demonstrated the anticancer potential of N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) by decreasing cell viability and migration.
  • Cytokine Modulation : It reduces the activity of pro-inflammatory cytokines like IL-6 and TNF-α, which are often elevated in cancerous conditions.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies indicate that it inhibits cyclooxygenase (COX) enzymes, particularly COX-1, which is crucial in the inflammatory pathway. Compounds with similar structural features have shown promising results in reducing inflammation in vitro .

Study on Anticancer Activity

In a recent study published in 2023, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics .

Cell LineIC50 Value (µM)Inhibition (%)
A4311285
A5491090
H12991580

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory potential of the compound revealed that it effectively reduced COX enzyme activity in vitro. Compounds with a methoxy group at the sixth position exhibited enhanced activity compared to others .

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. In the case of its anti-inflammatory activity, the compound inhibits the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain . By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Analogs and Derivatives

Diethyl/Dipropyl/Dibenzyl Malonate Derivatives ():

  • Structure: These compounds feature a benzo[b]thiophen-2-yl group and a malonate ester instead of the dihydrodioxine carboxamide.
  • Synthesis: Synthesized using a Q catalyst (10 mol%) at 25°C over 72–96 hours, yielding 75–82% after column chromatography .
  • Physical Properties: Melting points range from 92–127°C, with enantiomeric purity (80–82% via HPLC) .

N-(4-Aryl-thiazol-2-yl) Hydrazine Hydrobromides ():

  • Structure: Includes a 4-methoxyphenyl-thiazolyl group and a tetrahydro-azepin-2-yl hydrazine moiety.
  • Activity: Demonstrates cardioprotective effects superior to Levocarnitine and Mildronate in hypoxia models .

Dasatinib ():

  • Structure: A thiazolecarboxamide with a chloro-methylphenyl group and a piperazinyl substituent.
  • Application: Clinically used as an anticancer agent, highlighting the therapeutic relevance of chloro-substituted thiazole derivatives .

Supplier-Listed Analogs ():

  • Examples:

  • N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-... hydrochloride: Features methoxy and chloro substitutions; supplied by multiple vendors .
  • N-(4-Chlorobenzo[d]thiazol-2-yl)-... hydrochloride: Chloro substitution at the 4-position instead of 6-position .
Comparative Analysis
Parameter Target Compound Malonate Esters N-(4-Aryl-thiazol-2-yl) Derivatives Dasatinib
Core Structure Benzo[d]thiazole + dihydrodioxine carboxamide Benzo[b]thiophene + malonate ester 4-Aryl-thiazole + tetrahydro-azepine Thiazolecarboxamide + piperazinyl
Substituent Position 6-Chloro 6-Chloro (benzothiazole) 4-Methoxyphenyl 2-Chloro-6-methylphenyl
Synthetic Yield Not reported 75–82% Not specified Industrial-scale synthesis
Biological Activity Not reported (assumed based on analogs) Not specified Cardioprotective Anticancer
Melting Point Not reported 92–127°C Not provided Not provided

Functional Group Impact on Properties

  • Chloro Substitution: The 6-chloro group on the benzothiazole ring likely enhances lipophilicity, improving membrane permeability compared to 4-chloro or methoxy analogs .
  • Dihydrodioxine vs.
  • Thiazole vs. Benzothiazole: Benzothiazoles generally exhibit stronger π-π stacking interactions in biological targets compared to simpler thiazoles, which could enhance binding affinity .

Industrial and Research Relevance

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorobenzo[d]thiazole moiety and a dioxine ring, contributing to its unique biological properties. The molecular formula is C₁₄H₁₃ClN₂O₃S, with a molecular weight of 346.36 g/mol. The structural complexity allows for various interactions within biological systems, which is crucial for its activity.

Property Value
Molecular FormulaC₁₄H₁₃ClN₂O₃S
Molecular Weight346.36 g/mol
Key Functional GroupsChlorobenzo[d]thiazole, Dioxine
Biological ActivitiesAntimicrobial, Anticancer

Target Pathways

The primary target of this compound is DprE1 , an enzyme critical for the biosynthesis of arabinogalactan in Mycobacterium tuberculosis. By inhibiting DprE1, the compound disrupts the synthesis of this essential component of the mycobacterial cell wall, leading to growth inhibition of the bacteria.

Biochemical Pathways

The compound's action affects the arabinogalactan biosynthesis pathway. This pathway is vital for the survival of Mycobacterium tuberculosis, making DprE1 an attractive target for developing new anti-tuberculosis agents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it effectively inhibits the growth of Mycobacterium tuberculosis with an IC50 value indicating potent activity.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In studies involving human cancer cell lines such as A431 and A549, it significantly inhibited cell proliferation and migration while decreasing pro-inflammatory cytokines like IL-6 and TNF-α. The structure-activity relationship (SAR) analysis suggests that modifications to the benzothiazole ring can enhance cytotoxicity against cancer cells .

Case Studies and Research Findings

  • Inhibition of Mycobacterium tuberculosis :
    • A study highlighted that this compound effectively inhibited DprE1, leading to reduced bacterial viability in vitro.
  • Antitumor Efficacy :
    • In a comparative study on various thiazole derivatives, this compound displayed superior activity against multiple cancer cell lines with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Properties :
    • Compounds derived from this structure have shown significant inhibition of COX enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases alongside its antimicrobial and anticancer effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 2-amino-6-chlorobenzothiazole derivatives. For example, substituted benzothiazole carboxamides are often prepared by refluxing precursors in ethanol or acetonitrile with catalysts (e.g., Q catalyst at 10 mol%, 25°C, 72–96 hours) . Optimization includes adjusting solvent polarity (DMF, ethanol), reaction time (1–3 minutes for cyclization steps), and stoichiometric ratios of anhydrides or imides to improve yields (e.g., 37–82% reported) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Look for signals corresponding to the chlorobenzo[d]thiazole moiety (δ 7.5–8.5 ppm for aromatic protons) and the dihydrodioxine carboxamide (δ 4.0–5.0 ppm for methylene groups) .
  • IR Spectroscopy : Absorbances at ~3344 cm⁻¹ (N–H stretch), ~1741 cm⁻¹ (C=O), and ~1591 cm⁻¹ (C–N/C–S) confirm functional groups .
  • Mass Spectrometry (ESI/HREI) : Molecular ion peaks (e.g., m/z 613 [M+H]+) validate molecular weight .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsional parameters. For example, cyclopropane carboxamides show C–N bond lengths of ~1.34 Å and S–C–N angles of ~120°, critical for validating regiochemistry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of N-(6-chlorobenzo[d]thiazol-2-yl) derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations can model interactions with targets like GSK-3β or antimicrobial enzymes. Focus on binding affinity (ΔG values) and pharmacophore features (e.g., hydrogen bonding with the carboxamide group) . Use PyMOL for visualizing ligand-protein interactions and QSAR models to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .

Q. How do contradictory bioactivity results arise in studies of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or antitumor assays may stem from variations in cell lines, assay protocols, or impurity profiles. Mitigation strategies include:

  • Purity Validation : HPLC (≥95% purity) and elemental analysis (CHN ±0.3%) to exclude confounding impurities .
  • Dose-Response Studies : IC50/EC50 curves across multiple concentrations (e.g., 1–100 µM) to confirm potency thresholds .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing chloro with bromo) to isolate pharmacophoric contributions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodological Answer : Enantiomeric resolution (e.g., via chiral HPLC or crystallization) is critical for bioactive derivatives. For example, malonate derivatives synthesized with Q catalyst achieved 75–82% yield and 80–82% enantiomeric excess (ee) . Scale-up requires optimizing catalyst loading (10–20 mol%) and solvent systems (e.g., PE/ether 7:1 for chromatography) to retain ee >80% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.